molecular formula C21H24N2O5 B11243642 ethyl 2-amino-6-(2-methoxyethyl)-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate

ethyl 2-amino-6-(2-methoxyethyl)-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate

Cat. No.: B11243642
M. Wt: 384.4 g/mol
InChI Key: RGCIGOYDAOCCHM-UHFFFAOYSA-N
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Description

Ethyl 2-amino-6-(2-methoxyethyl)-7-methyl-5-oxo-4-phenyl-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate: is a complex organic compound that belongs to the class of pyrano[3,2-c]pyridine derivatives This compound is characterized by its unique structure, which includes a pyridine ring fused with a pyran ring, and various functional groups such as amino, methoxyethyl, methyl, oxo, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-6-(2-methoxyethyl)-7-methyl-5-oxo-4-phenyl-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

  • Formation of the Pyridine Ring:

    • Starting with a suitable pyridine precursor, such as 2-methyl-3-nitroaniline.
    • The precursor undergoes nitration, followed by reduction to form the corresponding amino derivative.
  • Cyclization to Form the Pyran Ring:

    • The amino derivative is then subjected to cyclization reactions using reagents like sodium nitrite and potassium iodide to form the pyran ring fused with the pyridine ring.
  • Functional Group Modifications:

    • Introduction of the methoxyethyl group through alkylation reactions.
    • Addition of the ethyl ester group via esterification reactions.
    • Incorporation of the phenyl group through Friedel-Crafts acylation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-6-(2-methoxyethyl)-7-methyl-5-oxo-4-phenyl-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate undergoes various types of chemical reactions, including:

  • Oxidation:

    • The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
  • Reduction:

    • Reduction reactions using reducing agents such as lithium aluminum hydride can convert the oxo group to hydroxyl groups.
  • Substitution:

    • Nucleophilic substitution reactions can occur at the amino group, allowing for the introduction of different substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

  • Oxidation products include oxo derivatives.
  • Reduction products include hydroxyl derivatives.
  • Substitution products vary depending on the substituents introduced.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its unique reactivity and potential as a catalyst in organic reactions.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry:

  • Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of ethyl 2-amino-6-(2-methoxyethyl)-7-methyl-5-oxo-4-phenyl-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to the modulation of biochemical pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

  • Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate
  • 2-amino-6-methylpyridine
  • 2-amino-3-methylpyridine

Comparison:

  • Ethyl 2-amino-6-(2-methoxyethyl)-7-methyl-5-oxo-4-phenyl-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate is unique due to its fused pyran and pyridine rings, along with the presence of multiple functional groups.
  • Similar compounds may lack the fused ring structure or have different substituents, leading to variations in their chemical reactivity and biological activities.

Properties

Molecular Formula

C21H24N2O5

Molecular Weight

384.4 g/mol

IUPAC Name

ethyl 2-amino-6-(2-methoxyethyl)-7-methyl-5-oxo-4-phenyl-4H-pyrano[3,2-c]pyridine-3-carboxylate

InChI

InChI=1S/C21H24N2O5/c1-4-27-21(25)18-16(14-8-6-5-7-9-14)17-15(28-19(18)22)12-13(2)23(20(17)24)10-11-26-3/h5-9,12,16H,4,10-11,22H2,1-3H3

InChI Key

RGCIGOYDAOCCHM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CC=CC=C3)C(=O)N(C(=C2)C)CCOC)N

Origin of Product

United States

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